2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide involves several steps. The synthetic route typically starts with the preparation of the indazole core, followed by the introduction of the fluoro and methyl groups. The final step involves the addition of the acetohydrazide moiety. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2,2-Difluoro-2-(6-fluoro-2-methyl-2H-indazol-5-yl)acetohydrazide can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents or functional groups.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another compound with similar fluorinated groups but different functional groups
The uniqueness of this compound lies in its specific combination of fluoro, methyl, and acetohydrazide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9F3N4O |
---|---|
Molecular Weight |
258.20 g/mol |
IUPAC Name |
2,2-difluoro-2-(6-fluoro-2-methylindazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C10H9F3N4O/c1-17-4-5-2-6(7(11)3-8(5)16-17)10(12,13)9(18)15-14/h2-4H,14H2,1H3,(H,15,18) |
InChI Key |
YYSVOCOHDBZGLX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)F)C(C(=O)NN)(F)F |
Origin of Product |
United States |
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